molecular formula C9H6ClN5OS B586386 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one CAS No. 125292-32-2

2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one

Katalognummer: B586386
CAS-Nummer: 125292-32-2
Molekulargewicht: 267.691
InChI-Schlüssel: UAPHNYZODWBPMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one reveals critical insights into its molecular packing and intermolecular interactions. Single-crystal X-ray diffraction data (Table 1) indicate a triclinic space group $$ P1 $$, with two independent molecules (A and B) in the asymmetric unit.

Table 1: Crystallographic Data

Parameter Value
Space group $$ P1 $$
Unit cell dimensions (Å) $$ a = 7.6927(3) $$, $$ b = 10.8558(4) $$, $$ c = 12.9969(5) $$
Angles (°) $$ \alpha = 95.790(1) $$, $$ \beta = 101.126(1) $$, $$ \gamma = 92.192(1) $$
Volume (ų) 1057.69(7)
Z 4

The benzothiadiazole rings in both molecules are planar, with maximum deviations of 0.021(2) Å (molecule A) and 0.022(1) Å (molecule B). The dihedral angles between the benzothiadiazole and imidazole rings are 68.78(9)° (A) and 54.39(8)° (B), reflecting conformational flexibility. Intermolecular interactions include π-stacking of benzothiadiazole rings (interplanar distances: 3.3174(7) Å for A and 3.2943(6) Å for B) and N–H⋯N hydrogen bonds forming $$ R_2^2(16) $$ motifs.

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H/¹³C NMR)

Key ¹H NMR signals (Table 2) include aromatic protons at δ 7.91–8.18 ppm (doublets, $$ J = 9.3 $$ Hz) and imidazole CH₂ protons at δ 3.69 ppm (singlet). The ¹³C NMR spectrum shows signals at δ 158.4 ppm (C=N) and δ 154.2 ppm (C–Cl), consistent with the benzothiadiazole core.

Table 2: ¹H and ¹³C NMR Data

Position ¹H δ (ppm) ¹³C δ (ppm)
Aromatic 7.91 (d), 8.18 (d) 132.9, 131.4
Imidazole CH₂ 3.69 (s) 42.9
C=N 158.4
C–Cl 154.2
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR peaks confirm functional groups:

  • N–H stretch : 3244–3079 cm⁻¹ (secondary amine)
  • C=N stretch : 1643 cm⁻¹ (benzothiadiazole)
  • C–Cl stretch : 1074 cm⁻¹
UV-Vis Absorption

Absorption maxima occur at 227.4 nm (π→π* transition) and 319.5 nm (n→π* transition), attributed to conjugation in the benzothiadiazole-imidazolone system.

Mass Spectrometric Fragmentation Patterns and Isotopic Distribution

Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at $$ m/z $$ 253.71 [M+H]⁺, consistent with the molecular formula $$ \text{C}9\text{H}8\text{ClN}_5\text{S} $$. Key fragmentation pathways include:

  • Loss of HCl : $$ m/z $$ 217.7 (base peak)
  • Cleavage of benzothiadiazole-imidazole bond : $$ m/z $$ 185 (benzothiadiazole fragment)

Isotopic distribution follows a 3:1 ratio for chlorine ($$^{35}\text{Cl}$$:$$ ^{37}\text{Cl}$$), evident in the molecular ion peak.

Table 3: Mass Spectral Data

$$ m/z $$ Fragment Relative Abundance (%)
253.71 [M+H]⁺ 100
217.7 [M+H]⁺ – HCl 85
185 Benzothiadiazole moiety 30

Computational Molecular Modeling (DFT/B3LYP Optimization)

Density functional theory (DFT) with B3LYP/6-31G** basis sets models the optimized geometry (Table 4). The HOMO-LUMO energy gap ($$ \Delta E $$) is –0.12096 eV , indicating moderate electronic excitation. Molecular electrostatic potential (MESP) maps highlight electron-rich regions on the imidazole ring and electron-deficient benzothiadiazole sulfur.

Table 4: DFT-Optimized Parameters

Parameter Value
HOMO energy (eV) –5.2
LUMO energy (eV) –4.1
Dipole moment (D) 2.8

Tautomeric Equilibrium Studies in Solution Phase

Solution-phase NMR confirms the 2-imino-imidazolidine tautomer as the dominant form, with no observable signals for the 2-amino-imidazoline tautomer. The imidazole NH protons resonate at δ 11.31 ppm, consistent with a protonated imino group. Crystallographic data align with this tautomer, as the imidazole ring adopts a 4,5-dihydro-1H-imidazol-4-one structure.

Eigenschaften

IUPAC Name

2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-1,4-dihydroimidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5OS/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9/h1-2H,3H2,(H2,11,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPHNYZODWBPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=N1)NC2=C(C=CC3=NSN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125292-32-2
Record name 2-((5-Chloro-2,1,3-benzothiadiazol-4-yl)amino)-3,5-dihydro-4H-imidazol-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2GEH2E9MH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiazdiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vorbereitungsmethoden

Reaction Mechanism

The reaction proceeds via nucleophilic substitution, where the amino group of Compound II attacks the electrophilic carbonyl carbon of Compound III. The choice of substituent (R) on the imidazolone ring influences reactivity and yield. For example:

  • 1-Acetyl-2-imidazolidinone (R = acetyl) facilitates moderate reactivity, enabling a 73% yield after hydrolysis.

  • 1-Benzoyl-2-imidazolidinone (R = benzoyl) enhances electrophilicity, achieving an 85% yield under reflux conditions.

Optimization Parameters

ParameterOptimal ConditionsImpact on Yield
Dehydrocondensation AgentPhosphorus oxychloride (POCl₃)Maximizes electrophilicity of imidazolone
Temperature50–60°C (moderate) or reflux (high)Higher temps reduce reaction time but increase side products
SolventToluene or phosphorus oxychlorideNon-polar solvents improve solubility of intermediates
Reaction Time30–40 hours (moderate) or 2–4 hours (reflux)Prolonged durations ensure complete conversion

Example Protocol:

  • Combine 18.6 g of Compound II with 350 mL phosphorus oxychloride.

  • Add 12.7 g of 1-acetyl-2-imidazolidinone and stir at 50–60°C for 40 hours.

  • Distill off POCl₃ under reduced pressure, then hydrolyze the residue with ice-cold NaOH (pH 10–12).

  • Extract with chloroform, wash with water, and recrystallize from methanol to obtain pure product (m.p. 221.6°C).

Dicyclohexyl Carbodiimide (DCC)-Mediated Coupling

An alternative method employs dicyclohexyl carbodiimide (DCC) as a coupling agent to activate the imidazolone carbonyl group. This approach circumvents the need for strongly acidic conditions, making it suitable for acid-sensitive intermediates.

Procedure Highlights

  • Reagents : 5-Chloro-4-amino-2,1,3-benzothiadiazole, 1-benzoyl-2-imidazolidinone, DCC, dry toluene.

  • Conditions : Reflux for 2–4 hours until DCC consumption (monitored by TLC).

  • Workup : Filter reaction mixture, distill toluene, and hydrolyze with NaOH/methanol (1:1).

  • Yield : 85% after conversion to hydrochloride salt.

Advantages Over POCl₃ Method

  • Avoids corrosive phosphorus oxychloride.

  • Shorter reaction time (4 hours vs. 40 hours).

  • Higher yield due to reduced side reactions.

N,N-Dimethyldichloromethyleneammonium Chloride Route

A Russian patent (RU2253653C2) discloses a novel method using N,N-dimethyldichloromethyleneammonium chloride as a condensing agent. This route emphasizes cost-effectiveness and reduced environmental impact.

Key Steps

  • Condense Compound II with ethylenediamine in an organic solvent (e.g., dichloromethane).

  • Introduce N,N-dimethyldichloromethyleneammonium chloride to facilitate imidazoline ring formation.

  • Isolate the product via filtration and recrystallization.

Performance Metrics

  • Yield : ~70–75% (lower than DCC method but avoids toxic reagents).

  • Purity : >95% after single recrystallization.

Hydrolysis and Purification Strategies

Post-condensation hydrolysis is critical for removing protective groups (e.g., acetyl or benzoyl) and isolating the free base.

Alkaline Hydrolysis

  • Conditions : NaOH/methanol (1:1), 50–100°C, 2–10 hours.

  • Outcome : Cleaves acetyl/benzoyl groups, yielding the imidazoline-amino intermediate.

  • Challenges : Over-hydrolysis may degrade the benzothiadiazole ring.

Acidic Workup for Hydrochloride Salt

  • Protocol : Treat free base with HCl in ethanol, then recrystallize.

  • Advantage : Enhances stability and solubility for pharmaceutical applications.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
POCl₃ Condensation73>95High reproducibilityLong reaction time (40 hours)
DCC Coupling85>98Rapid synthesis (4 hours)Cost of DCC
Dichloromethyleneammonium75>95Eco-friendly reagentsModerate yield

Scalability and Industrial Feasibility

The DCC-mediated method is preferred for pilot-scale production due to its high yield and speed, despite DCC’s cost. For large-scale manufacturing, the POCl₃ route remains viable owing to reagent availability and established protocols .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A detailed comparison with structurally or functionally related imidazolone derivatives is provided below, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Melting Point (°C) Purity/Storage
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one C₉H₆ClN₅OS 267.69 5-Cl, benzothiadiazole-amino linker Not reported >95% (HPLC), +4°C
3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one (7f) C₁₈H₁₅BrN₂OS 399.29 4-Br, methylthio, benzylidene 218–220 Not reported
Tizanidine hydrochloride C₉H₉Cl₂N₅S 290.17 5-Cl, hydrochloride salt Not reported Pharmaceutical grade
(5Z)-2-Amino-5-(3,5-dibromo-4-hydroxybenzylidene)-1-methyl-1,5-dihydro-4H-imidazol-4-one C₁₁H₉Br₂N₃O₂ 382.02 3,5-diBr, 4-OH, benzylidene Not reported Not reported

Key Comparisons

In contrast, bromine in compound 7f increases steric bulk and may alter binding kinetics . The hydroxybenzylidene group in the dibromo derivative () introduces hydrogen-bonding capacity, which could enhance solubility but reduce membrane permeability compared to the target compound .

Synthesis and Yield Compound 7f was synthesized in 92% yield via condensation reactions, highlighting efficient methodologies for imidazolone derivatives . Tizanidine hydrochloride’s synthesis involves salt formation, improving bioavailability for clinical use .

Pharmacological and Regulatory Profiles The target compound is research-grade, focusing on neurotransmission and CNS disorders, whereas Tizanidine hydrochloride is an approved muscle relaxant .

Research Findings and Implications

  • Structural Insights : X-ray crystallography data for Tizanidine () confirms planar geometry in the benzothiadiazole-imidazolone system, a feature likely shared by the target compound .
  • Solubility and Stability : The hydrochloride form of Tizanidine enhances water solubility, a modification absent in the target compound, which may limit its pharmacokinetic profile .
  • Thermal Stability : Compound 7f’s higher melting point (218–220°C) suggests greater crystalline stability compared to the target compound, though this requires experimental validation .

Biologische Aktivität

2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one, commonly referred to as a derivative of benzothiadiazole, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to tizanidine, a centrally acting muscle relaxant. Its biological activity encompasses a range of effects, including anti-inflammatory and neuroprotective properties.

  • Molecular Formula : C9_9H6_6ClN5_5OS
  • Molecular Weight : 267.69 g/mol
  • CAS Number : 125292-32-2
  • SMILES Notation : Clc1ccc2nsnc2c1NC3=NCC(=O)N3

The biological activity of 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one is primarily attributed to its interaction with neurotransmitter systems and potential inhibition of specific protein-protein interactions. Research indicates that compounds in this class can modulate adrenergic receptors and exhibit effects on neurotransmission pathways relevant to conditions such as anxiety and muscle spasticity.

Antitumor Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, derivatives similar to this compound were shown to inhibit the metabolic activity of A549 lung adenocarcinoma cells with a CC50_{50} value of 3.6 μM, demonstrating selectivity over non-cancerous cells . The mechanism appears to involve cell cycle arrest at the G2/M phase without inducing apoptosis .

Neuroprotective Effects

The compound's structural similarities to tizanidine suggest potential neuroprotective effects. Tizanidine is known for its ability to alleviate muscle spasms and has been investigated for its off-label use in treating migraine headaches and as an anticonvulsant . The benzothiadiazole moiety may contribute to these effects by modulating adrenergic signaling pathways.

Inhibition of Protein Interactions

Research has indicated that benzothiadiazole derivatives can inhibit protein-protein interactions (PPIs), particularly those involving STAT3, a transcription factor implicated in cancer progression. One study reported an IC50_{50} value of 15.8 µM for a related compound against STAT3 . This suggests that the compound could potentially interfere with oncogenic signaling pathways.

Case Studies and Research Findings

StudyFindings
Antitumor Activity (A549 Cells) CC50_{50} = 3.6 μM; Selectivity Index (SI) = 17.3 over VA13 fibroblasts
Neuroprotective Study Demonstrated efficacy in reducing muscle spasticity; potential applications in migraine treatment
STAT3 Inhibition IC50_{50} = 15.8 µM; significant interaction with cysteine residues around the SH2 domain

Safety and Toxicology

In vivo studies have shown that related compounds do not exhibit acute toxic effects at concentrations up to 20 mg/kg when administered to mice over a 72-hour period . This safety profile is crucial for further development into therapeutic agents.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response variability in preclinical studies?

  • Methodology :
  • Randomized Block Design : Assign treatments using split-plot designs (e.g., four replicates with five plants/group) to control for confounding variables .
  • Multivariate Analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment groups (p < 0.05) .

Safety and Handling

Q. What protocols are critical for safe laboratory handling of this compound?

  • Methodology :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Waste Disposal : Neutralize acidic/basic degradation products before disposal. Refer to SDS guidelines (e.g., acute oral toxicity H302) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.